Vornorexant
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vornorexant is a medication under development for the treatment of insomnia and sleep apnea. It is a dual orexin receptor antagonist, targeting both orexin receptor 1 and orexin receptor 2. Orexins are neuropeptides produced in the hypothalamus that play a crucial role in regulating arousal, wakefulness, and appetite .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Vornorexant involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of various reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, purification processes, and quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions: Vornorexant undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and clearance from the body .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired transformation and the stage of the synthesis or metabolism .
Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are primarily formed through oxidative pathways. These metabolites are then further processed and eliminated from the body .
科学的研究の応用
Vornorexant is primarily being researched for its potential use in treating insomnia and sleep apnea. Its ability to antagonize orexin receptors makes it a promising candidate for these conditions. Additionally, it is being studied for its pharmacokinetics, pharmacodynamics, and safety profile in various clinical trials .
作用機序
Vornorexant exerts its effects by antagonizing orexin receptors, specifically orexin receptor 1 and orexin receptor 2. By blocking these receptors, this compound reduces the activity of orexins, which are involved in promoting wakefulness. This leads to an increase in sleep duration and quality .
類似化合物との比較
Similar Compounds:
- Seltorexant
- Lemborexant
- Almorexant
Uniqueness: Vornorexant is unique in its relatively short elimination half-life, which ranges from 1.3 to 3.3 hours. This short half-life is designed to reduce next-day side effects like somnolence, making it a potentially safer option for treating insomnia compared to other orexin receptor antagonists .
特性
CAS番号 |
2265899-49-6 |
---|---|
分子式 |
C23H22FN7O2 |
分子量 |
447.5 g/mol |
IUPAC名 |
[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone |
InChI |
InChI=1S/C23H22FN7O2/c1-16-3-6-21(31-26-8-9-27-31)18(13-16)23(32)30-10-2-12-33-22(30)15-29-11-7-20(28-29)19-5-4-17(24)14-25-19/h3-9,11,13-14,22H,2,10,12,15H2,1H3/t22-/m0/s1 |
InChIキー |
AEZZJXJIJFSUEM-QFIPXVFZSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F |
正規SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。